Specific Scientific Field: Agriculture, Plant Pathology
Summary of the Application: Metiram is a dithiocarbamate fungicide used to protect crops from fungal infections.
Methods of Application: The application of Metiram involves spraying the fungicide on the crops.
Results or Outcomes: The use of Metiram helps in controlling fungal infections, thereby improving the yield and quality of the crops.
Specific Scientific Field: Ecotoxicology
Summary of the Application: A study was conducted to understand the ecological impact of Metiram on freshwater organisms in outdoor freshwater microcosms.
Methods of Application: The microcosms were treated three times (interval 7 days) with the formulated product BAS 222 28F (Polyram®), which contains Metiram.
Results or Outcomes: The study found that Metiram had an impact on the zooplankton community, with a NOEC (No Observed Effect Concentration) of 12–36 μg a.i./L.
Specific Scientific Field: Agriculture, Food Science
Summary of the Application: Metiram is used in agriculture on a number of food crops.
Methods of Application: Metiram is applied to the crops in the form of a spray.
Specific Scientific Field: Toxicology, Endocrinology
Summary of the Application: A study was conducted to understand the impact of Metiram on the endocrine system.
Methods of Application: The study involved the evaluation of the representative uses of Metiram as a fungicide on grapes (wine table) and potatoes (all being field uses).
Results or Outcomes: The study concluded that Metiram has endocrine disrupting potential, which is a cut‐off criterion for non‐approval of an active substance.
Specific Scientific Field: Animal Physiology, Toxicology
Summary of the Application: Metiram has been used in studies to understand its metabolism in animals.
Methods of Application: In one study, two lactating goats were dosed orally with radiolabelled Metiram.
Results or Outcomes: The distribution of C in the tissues, milk and excreta is metabolites were found in the thyroid, liver and.
Specific Scientific Field: Toxicology
Summary of the Application: Metiram has been tested in rodents over a wide range of dose levels, including high doses at and above the Maximum Tolerated Dose (MTD).
Methods of Application: The study involved chronic dietary exposure of rats and mice to Metiram.
Results or Outcomes: The findings of these studies indicate Metiram’s general low toxicity and absence of carcinogenicity following chronic dietary exposure in the rat and mouse.
Metiram is a polymeric dithiocarbamate fungicide primarily used in agriculture to control fungal diseases in crops. Its IUPAC name is zinc ammoniate ethylenebis(dithiocarbamate), and it is recognized by its CAS number 9006-42-2. Metiram is characterized as a mixture rather than a complex, which complicates its classification under standard naming conventions. The compound's molecular formula for its monomeric unit is with a molecular weight of approximately 1088.6 g/mol .
Research indicates that metiram exhibits significant biological activity, particularly toxicological effects on aquatic organisms. A study on Nile tilapia revealed that exposure to metiram resulted in hepato-renal dysfunction and alterations in immune parameters, with a lethal concentration (LC50) of 3.77 mg/L over a 96-hour period. The compound also triggered oxidative stress, leading to increased levels of alanine and aspartate aminotransferases, indicating liver damage . Furthermore, metiram has been linked to neurotoxicity and potential carcinogenicity due to its breakdown products .
The synthesis of metiram involves several steps:
Metiram is primarily utilized as a fungicide in agricultural practices. Its applications include:
Interaction studies have shown that metiram can have significant ecological impacts, particularly when it contaminates water systems through agricultural runoff or spray drift. Its breakdown products can induce teratogenic and neurotoxic effects in aquatic life, raising concerns about its long-term environmental safety. Studies have also indicated that metiram can interact negatively with other pesticides, potentially enhancing toxicity .
Metiram shares structural similarities with several other dithiocarbamate compounds commonly used as fungicides. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Mancozeb | 8018-01-7 | Combination of zinc and manganese dithiocarbamate; broader spectrum against fungi. |
| Thiram | 137-26-8 | Primarily used as a seed treatment; less persistent in the environment compared to metiram. |
| Propineb | 12071-83-9 | More selective against specific fungi; less toxic to aquatic organisms than metiram. |
| Ethylene Thiourea | 96-45-7 | A breakdown product of metiram; known for its high toxicity and potential carcinogenic effects. |
Metiram's unique polymeric structure allows for prolonged action against pathogens compared to some of its simpler counterparts, making it effective but also raising ecological concerns due to its persistence and toxicity in aquatic environments .
Gas chromatography-mass spectrometry represents the most widely employed analytical technique for metiram determination, primarily through two distinct approaches: carbon disulfide analysis and ion pair methylation methods.
Carbon Disulfide Analysis Method
The standard approach for metiram analysis involves acid hydrolysis to liberate carbon disulfide, which is subsequently quantified by gas chromatography-mass spectrometry [1] [2]. This method utilizes a thirty-meter DB-5MS capillary column with dimensions of 0.25 millimeters internal diameter and 0.25 micrometers film thickness [2]. The chromatographic separation employs helium as the carrier gas at a flow rate of 1.1 milliliters per minute, with an injector temperature maintained at 150°C [2].
The temperature programming begins at 40°C with a five-minute hold, followed by a ramp at 40°C per minute to 200°C with an additional five-minute hold [2]. Detection is accomplished using selected ion monitoring mode with electron impact ionization at 70 electron volts [2]. The quantifier ion at mass-to-charge ratio 76 and qualifier ion at mass-to-charge ratio 78 provide specific identification and quantification of carbon disulfide, with the qualifier ion exhibiting approximately nine percent of the quantifier ion intensity [2].
The method demonstrates excellent analytical performance with detection limits ranging from 0.01 to 0.05 milligrams per kilogram and quantification limits between 0.03 and 0.05 milligrams per kilogram [1] [2]. Recovery studies show values between 76.98 and 93.52 percent, with precision expressed as relative standard deviation not exceeding 11.54 percent [1].
Ion Pair Methylation Approach
An alternative chromatographic technique involves ion pair methylation of dithiocarbamate compounds prior to gas chromatography-mass spectrometry analysis [1]. This method converts insoluble heavy metal salts into water-soluble sodium salts using alkaline buffer systems with strong chelating agents [1]. The subsequent methylation reaction produces specific methyl ester compounds that are readily amenable to gas chromatographic separation [1].
The chromatographic conditions utilize similar column specifications to the carbon disulfide method, with optimized temperature programming starting at 70°C for 0.1 minutes, rapid heating at 450°C per minute to 325°C with a two-minute hold [1]. This approach provides enhanced specificity by enabling differentiation between various dithiocarbamate classes while maintaining detection limits of 0.01 milligrams per kilogram [1].
High performance liquid chromatography techniques for metiram analysis encompass both ion pair methodologies and ultraviolet detection approaches, offering complementary analytical capabilities to gas chromatographic methods.
Ion Pair Liquid Chromatography
The ion pair methodology employs a C18 stationary phase with column dimensions of 75 millimeters length, 4.6 millimeters internal diameter, and 3.5 micrometers particle size [3]. The mobile phase consists of acetonitrile and 0.1 percent phosphoric acid in milli-Q water at a ratio of 35:65, delivered at a flow rate of 1.0 milliliters per minute [3]. Detection is accomplished at 272 nanometers wavelength using a diode array detector [4] [5].
The method demonstrates superior analytical performance with detection limits ranging from 0.4 to 1.97 nanograms injected and quantification limits between 1.18 and 6.52 nanograms injected [4] [5]. Recovery studies consistently exceed 90 percent across various vegetable matrices, with precision values below five percent relative standard deviation [4] [5].
Ultraviolet Detection Methods
Alternative liquid chromatographic approaches utilize ultraviolet detection at 208 nanometers following acid hydrolysis to carbon disulfide [3]. These methods incorporate sample preparation involving conversion of metiram to carbon disulfide, which is subsequently extracted into organic solvents for chromatographic analysis [3]. The approach demonstrates detection limits between 0.02 and 0.2 milligrams per kilogram with quantification limits ranging from 0.05 to 0.5 milligrams per kilogram [6] [7].
Spectrophotometric methods for metiram determination rely on the conversion of dithiocarbamate compounds to measurable chromophoric species, providing cost-effective alternatives to chromatographic techniques.
The primary spectrophotometric approach involves acid hydrolysis of metiram to generate carbon disulfide, which forms dithiocarbonate complexes measurable at specific wavelengths [6] [3]. The method utilizes 10 percent stannous chloride in concentrated hydrochloric acid as the hydrolysis reagent, with reaction conditions maintained at 95°C for 60 minutes [6] [3].
Carbon disulfide liberation is accomplished through treatment with the reagent system, followed by extraction into n-heptane for spectrophotometric determination [3]. The method employs ultraviolet detection at 208 nanometers, utilizing the characteristic absorption of carbon disulfide in organic solvents [3]. Standard calibration curves demonstrate excellent linearity across the range of 0.01 to 2.0 parts per million, with correlation coefficients exceeding 0.9996 [3].
Analytical performance characteristics include detection limits between 0.02 and 0.2 milligrams per kilogram and quantification limits ranging from 0.05 to 0.5 milligrams per kilogram [6] [3]. Recovery studies demonstrate values between 70 and 100 percent, with precision expressed as relative standard deviation below 15 percent [6] [3].
Colorimetric determination methods involve the formation of colored complexes between liberated carbon disulfide and specific reagent systems [6]. The cupric acetate method produces yellow-colored copper dithiocarbamate complexes that absorb light at 435 nanometers [6]. This approach requires carbon disulfide liberation through acid hydrolysis, followed by reaction with cupric acetate reagent under controlled conditions [6].
The method demonstrates detection limits between 0.02 and 0.4 milligrams per kilogram, with recovery values ranging from 50 to 100 percent depending on the sample matrix [6]. Precision values typically remain below 20 percent relative standard deviation, though interference from certain crop matrices has been observed [6].
An alternative spectrophotometric approach involves the formation of dithiocarbonate complexes through reaction of liberated carbon disulfide with methanolic potassium hydroxide [6]. The resulting dithiocarbonate species exhibits characteristic absorption at 302 nanometers, enabling quantitative determination [6].
This method offers improved specificity compared to colorimetric approaches, with detection limits between 0.02 and 0.2 milligrams per kilogram [6]. The technique demonstrates excellent linearity and recovery values between 70 and 95 percent, with minimal matrix interference effects [6].
Effective sample preparation represents a critical component of metiram analysis, with various extraction and cleanup procedures developed to address the unique analytical challenges presented by dithiocarbamate compounds.
The standard acid hydrolysis method remains the most widely employed sample preparation technique for dithiocarbamate analysis [6]. This approach involves treatment of sample matrices with stannous chloride and hydrochloric acid under elevated temperature conditions to quantitatively convert metiram to carbon disulfide [6].
The optimized procedure requires 25 grams of sample material treated with 50 milliliters of water for 30 minutes, followed by addition of 50 milliliters of isooctane and 75 milliliters of reaction mixture [2]. The hydrolysis reaction proceeds at 80°C for one hour with periodic agitation to ensure complete conversion [2]. The liberated carbon disulfide partitions into the organic phase for subsequent analytical determination [2].
Recovery studies demonstrate values between 70 and 98 percent across various sample matrices, with the method providing universal applicability to all dithiocarbamate compounds [2] [6]. However, the technique lacks specificity for individual dithiocarbamate species, reporting total dithiocarbamate content as carbon disulfide equivalent [6].
Ion pair methylation procedures offer enhanced specificity by converting individual dithiocarbamate compounds to characteristic methylated derivatives [1] [8]. The method involves initial conversion of insoluble metal dithiocarbamate complexes to water-soluble sodium salts using alkaline buffer systems with chelating agents [8].
The methylation reaction employs dimethyl sulfate in the presence of sodium hydrogen carbonate under mild conditions at room temperature for 15 minutes [8]. The resulting methylated compounds demonstrate improved stability and enhanced chromatographic properties, enabling specific identification and quantification of individual dithiocarbamate species [8].
Recovery studies show values between 90 and 100 percent for various dithiocarbamate compounds, with the method providing excellent specificity for compound differentiation [9] [8]. However, the procedure requires careful handling of methylating reagents and involves more complex sample preparation compared to acid hydrolysis methods [8].
Surface extraction methods utilize aqueous solutions of ethylenedinitrilotetraacetic acid tetrasodium salt to selectively remove dithiocarbamate residues from sample surfaces [6]. This approach recognizes that dithiocarbamate compounds are generally non-systemic and remain primarily as surface contamination on agricultural products [6].
The extraction procedure involves treatment of sample materials with aqueous ethylenedinitrilotetraacetic acid solutions under ambient conditions, followed by separation using gel permeation chromatography [6]. The method demonstrates recovery values between 80 and 95 percent, with detection limits ranging from 0.05 to 0.5 milligrams per kilogram [6].
Modified quick, easy, cheap, effective, rugged, and safe extraction procedures have been adapted for dithiocarbamate analysis, incorporating specific modifications to address compound stability and solubility limitations [8]. The method employs acetonitrile extraction followed by partitioning with magnesium sulfate and sodium chloride [8].
The procedure involves 15 minutes of vigorous shaking followed by centrifugation and cleanup using dispersive solid-phase extraction [8]. Recovery studies demonstrate values between 92.2 and 112.6 percent, with the method providing rapid sample throughput suitable for routine analytical applications [8].
Alkaline buffer extraction employs chelating agents such as DL-penicillamine in sodium hydrogen carbonate solutions to selectively extract dithiocarbamate compounds [9]. The method maintains pH conditions at 9.6 to ensure optimal extraction efficiency while minimizing compound degradation [9].
The extraction utilizes acetonitrile-water mixtures as the final extraction solvent, with recovery values consistently between 90 and 100 percent [9]. The approach offers excellent selectivity for dithiocarbamate compounds while minimizing interference from other pesticide residues [9].
Irritant